7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
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Overview
Description
7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a synthetic organic compound belonging to the isoquinoline family. This compound is known for its unique structural features, which include a dioxolo ring fused to an isoquinoline core. It has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole fragment.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
- 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester
Comparison: Compared to similar compounds, 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride stands out due to its unique structural features and potential biological activities. Its neopentyl group and specific substitution pattern on the isoquinoline core contribute to its distinct properties and applications.
Properties
CAS No. |
17105-28-1 |
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Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-7-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-10-5-11-6-14-15(19-9-18-14)7-12(11)13(17-10)8-16(2,3)4;/h5-7H,8-9H2,1-4H3;1H |
InChI Key |
FIBFDLFGHAMWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC(C)(C)C)OCO3.[Cl-] |
Origin of Product |
United States |
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